molecular formula C10H16N2OS B15328378 5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one

Cat. No.: B15328378
M. Wt: 212.31 g/mol
InChI Key: BIWRARZQAGNEDU-UHFFFAOYSA-N
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Description

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with 3-(ethylthio)propylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(ethylthio)pyridine
  • 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one
  • 5-Amino-1-(3-(ethylthio)butyl)pyridin-2(1h)-one

Uniqueness

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and ethylthio groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

5-amino-1-(3-ethylsulfanylpropyl)pyridin-2-one

InChI

InChI=1S/C10H16N2OS/c1-2-14-7-3-6-12-8-9(11)4-5-10(12)13/h4-5,8H,2-3,6-7,11H2,1H3

InChI Key

BIWRARZQAGNEDU-UHFFFAOYSA-N

Canonical SMILES

CCSCCCN1C=C(C=CC1=O)N

Origin of Product

United States

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